molecular formula C11H10N2O B2366789 1-(3-Aminoquinolin-7-yl)ethanone CAS No. 1958063-12-1

1-(3-Aminoquinolin-7-yl)ethanone

Cat. No. B2366789
CAS RN: 1958063-12-1
M. Wt: 186.214
InChI Key: OAUFVQZQJSYAFX-UHFFFAOYSA-N
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Description

1-(3-Aminoquinolin-7-yl)ethanone is a chemical compound with the molecular formula C11H10N2O . It is also known by its English alias MFCD30183578 . This compound is used in various fields of industrial and synthetic organic chemistry .


Synthesis Analysis

The synthesis of quinoline compounds, such as 1-(3-Aminoquinolin-7-yl)ethanone, has been a subject of numerous studies. Classical synthesis protocols like Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach have been used for the construction of the principal quinoline scaffold . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .


Molecular Structure Analysis

The molecular structure of 1-(3-Aminoquinolin-7-yl)ethanone can be analyzed using various programs such as Amber, GROMACS, Avogadro, Pymol, Chimera, Blender, and VMD, which can produce impressive simulation visualizations .


Chemical Reactions Analysis

Quinoline, the core structure of 1-(3-Aminoquinolin-7-yl)ethanone, participates in both electrophilic and nucleophilic substitution reactions . The Combes/Conrad–Limpach reaction, which involves the condensation of a primary aryl amine with a 1,3-diketone or β-keto-aldehyde or 1,3-dialdehyde, is one of the methods used to synthesize quinoline derivatives .


Physical And Chemical Properties Analysis

1-(3-Aminoquinolin-7-yl)ethanone is a solid at room temperature . It should be stored in a dark place under an inert atmosphere . The molecular weight of this compound is 186.21 .

Scientific Research Applications

Antioxidant, Antifungal, and Antibacterial Activities

A series of arylsulfonamide-based 3-acetyl-2-methyl-4-phenylquinolines were synthesized, which included derivatives of 1-(3-aminoquinolin-7-yl)ethanone. These derivatives exhibited notable antioxidant, antifungal, and antibacterial properties. One compound demonstrated significant free radical scavenging activity, while others showed considerable antifungal and antibacterial activities against various strains (Kumar & Vijayakumar, 2017).

Synthesis of N-(3-Cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide

A practical synthetic route was developed for N-(3-cyano-7-ethoxy-4-oxo-1,4-dihydroquinolin-6-yl)acetamide through the cyclization of 2-aminophenyl-ethanone, showcasing the versatility of 1-(3-aminoquinolin-7-yl)ethanone in synthetic chemistry (Wenpeng et al., 2014).

Antituberculosis and Cytotoxicity Studies

3-Heteroarylthioquinoline derivatives were synthesized from 1-(3-aminoquinolin-7-yl)ethanone and evaluated for their in vitro antituberculosis and cytotoxicity. Some derivatives were found to be highly active against Mycobacterium tuberculosis with minimal cytotoxic effects (Chitra et al., 2011).

Cytotoxic Activity and Fluorescence Properties

The synthesis of 3-hydroxyquinolin-4(1H)-one derivatives from 1-(3-aminoquinolin-7-yl)ethanone was studied, focusing on their cytotoxic activities against various cancer cell lines and their fluorescence properties. This research contributes to the development of potential anticancer agents (Kadrić et al., 2014).

Antifungal Activity of Metal Complexes

Metal complexes of ligands derived from 1-(3-aminoquinolin-7-yl)ethanone showed significant antifungal activity. This study highlights the potential of using these complexes in antifungal applications (Raj & Patel, 2015).

Synthesis and Evaluation of 4-Aminoquinoline Derivatives

A series of 4-aminoquinoline derivatives were synthesized using 1-(3-aminoquinolin-7-yl)ethanone, demonstrating notable cytotoxic effects on human breast tumor cell lines. These findings are crucial for the development of new anticancer drugs (Zhang et al., 2007).

VEGFR-II Inhibitors for Cancer Management

Novel 7-Chloro-4-(piperazin-1-yl)quinoline derivatives synthesized from 1-(3-aminoquinolin-7-yl)ethanone showed promising results as VEGFR-II inhibitors, a key target in cancer management. This research offers insights into new therapeutic strategies for cancer treatment (Aboul-Enein et al., 2017).

Mechanism of Action

While the specific mechanism of action for 1-(3-Aminoquinolin-7-yl)ethanone is not mentioned in the search results, quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death .

Safety and Hazards

The safety information for 1-(3-Aminoquinolin-7-yl)ethanone indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Future Directions

Quinoline and its derivatives have versatile applications in the fields of industrial and synthetic organic chemistry . They are vital scaffolds for leads in drug discovery and play a major role in the field of medicinal chemistry . Future research may focus on the synthesis of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

properties

IUPAC Name

1-(3-aminoquinolin-7-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O/c1-7(14)8-2-3-9-4-10(12)6-13-11(9)5-8/h2-6H,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAUFVQZQJSYAFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=NC=C(C=C2C=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-Aminoquinolin-7-yl)ethanone

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